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Compound of Interest

Compound Name: Aviglycine hydrochloride

Cat. No.: B1665844

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aviglycine hydrochloride, a potent inhibitor of ethylene biosynthesis, is utilized as a plant
growth regulator. This technical guide provides a comprehensive overview of its toxicological
and safety profile, drawing from a range of non-clinical studies. The data presented herein are
intended to inform researchers, scientists, and drug development professionals on the potential
risks associated with this compound. Aviglycine hydrochloride exhibits low acute toxicity via
oral and dermal routes. Sub-chronic and chronic studies have identified the liver, kidneys, and
testes as target organs at higher dose levels. It is not considered to be genotoxic based on a
standard battery of in vitro and in vivo assays. While a carcinogenicity study in rats showed an
increase in certain tumors, a genotoxic mechanism is not considered to be the underlying
cause. Developmental toxicity studies in rabbits have established a No-Observed-Adverse-
Effect-Level (NOAEL). This guide summarizes key quantitative data in structured tables,
provides detailed experimental methodologies for pivotal studies, and includes visualizations of
relevant pathways and workflows to facilitate a thorough understanding of the toxicological
properties of Aviglycine hydrochloride.

Acute Toxicity

Aviglycine hydrochloride demonstrates a low order of acute toxicity in studies conducted via
oral, dermal, and inhalation routes.
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Experimental Protocols

o Test System: Sprague-Dawley rats, typically 5 males and 5 females per group.

o Administration: A single dose of Aviglycine hydrochloride was administered by oral
gavage.

o Dosage: A limit test at 5,000 mg/kg body weight was conducted.
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» Observations: Animals were observed for mortality, clinical signs of toxicity, and changes in
body weight for 14 days post-dosing. A gross necropsy was performed on all animals at the
end of the observation period.

o Test System: Wistar rats, typically 5 males and 5 females per group.

» Administration: A single dose of Aviglycine hydrochloride was applied to a shaved area of
the back (at least 10% of the body surface area) and covered with a semi-occlusive dressing
for 24 hours.

o Dosage: A limit test at 2,000 mg/kg body weight was conducted.

» Observations: Animals were observed for mortality, clinical signs of toxicity, dermal irritation,
and changes in body weight for 14 days. A gross necropsy was performed at the end of the
study.

Sub-chronic and Chronic Toxicity

Repeated dose studies have identified the liver, kidneys, and testes as potential target organs
for Aviglycine hydrochloride toxicity at higher doses.
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Experimental Protocols

o Test System: Sprague-Dawley rats (number of animals per sex per group not specified in
available literature).

o Administration: Aviglycine hydrochloride was administered via the diet for 90 days.
e Dose Levels: Multiple dose levels were tested.

o Observations: Included clinical observations, body weight, food consumption, hematology,
clinical chemistry, urinalysis, and gross and microscopic pathology.

» Histopathology: A comprehensive examination of tissues was performed, with a focus on the
liver and kidneys. Findings included periportal hepatocellular vacuolation.

Genotoxicity

Aviglycine hydrochloride has been evaluated in a standard battery of genotoxicity tests and
is not considered to be genotoxic.
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Experimental Protocols

o Test System: Histidine-requiring strains of Salmonella typhimurium.

e Method: The test compound was incubated with the bacterial strains in the presence and

absence of a mammalian metabolic activation system (S9 mix). The number of revertant

colonies (bacteria that regained the ability to synthesize histidine) was counted.

» Evaluation: A compound is considered mutagenic if it causes a dose-dependent increase in

the number of revertant colonies.
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Ames Test Experimental Workflow.

Carcinogenicity
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A long-term study in rats was conducted to assess the carcinogenic potential of Aviglycine
hydrochloride. While an increased incidence of certain tumors was observed, it was
concluded that a genotoxic mechanism was unlikely.
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Experimental Protocol

o Test System: Sprague-Dawley rats (number of animals not specified).

Administration: Aviglycine hydrochloride was administered in the diet for two years.

Dose Levels: Multiple dose levels were used.

Observations: Included clinical signs, body weight, food consumption, and survival.

Histopathology: A complete histopathological examination of all organs and tissues was
performed on all animals.

Reproductive and Developmental Toxicity

Aviglycine hydrochloride has been evaluated for its potential to cause reproductive and
developmental toxicity.
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Experimental Protocols

o Test System: Wistar rats.

o Administration: Aviglycine hydrochloride was administered continuously in the diet to FO
parental animals before mating, during mating, gestation, and lactation. The F1 generation
was exposed from weaning through maturity, mating, and production of the F2 generation.

o Observations: Parental animals were observed for clinical signs, body weight, food
consumption, and reproductive performance (mating, fertility, gestation length, parturition,
and lactation). Pups were evaluated for viability, body weight, sex ratio, and any
developmental abnormalities.

o Test System: New Zealand White rabbits.

o Administration: Aviglycine hydrochloride was administered by oral gavage to pregnant
does during the period of organogenesis.

e Observations: Does were observed for clinical signs, body weight, and food consumption. At
termination, uterine contents were examined, and fetuses were evaluated for external,
visceral, and skeletal abnormalities.

Mechanism of Action and Toxicological Pathways

The primary mechanism of action of Aviglycine hydrochloride is the inhibition of ethylene
biosynthesis in plants through the competitive inhibition of the enzyme 1-aminocyclopropane-1-
carboxylate (ACC) synthase. In mammals, it has been proposed that Aviglycine
hydrochloride may inactivate an enzyme involved in the formation of the essential amino acid
L-cysteine.
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Inhibition of Ethylene Biosynthesis by Aviglycine HCI.

Conclusion

Aviglycine hydrochloride possesses a low acute toxicity profile. The primary toxicological
concerns identified in repeated-dose animal studies are effects on the liver, kidneys, and testes
at high dose levels. The compound is not genotoxic. While a carcinogenicity study in rats
showed some tumor formation, it is not believed to be mediated by a genotoxic mechanism,
suggesting a threshold effect. Developmental toxicity studies have established clear NOAELSs.
The available data provide a robust basis for the risk assessment of Aviglycine
hydrochloride. Further research into the specific mechanisms of toxicity in mammalian
systems would be beneficial for a more complete understanding of its safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Toxicological and Safety
Profile of Aviglycine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665844+#toxicological-and-safety-profile-of-
aviglycine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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